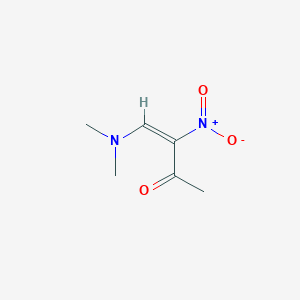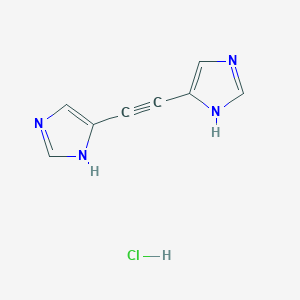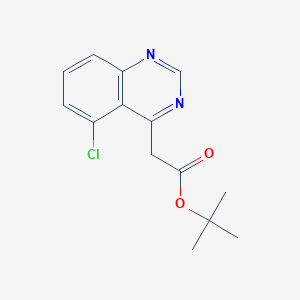
tert-Butyl 5-Chloroquinazoline-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-Chloroquinazoline-4-acetate is a chemical compound with the molecular formula C14H16ClN2O2 It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-Chloroquinazoline-4-acetate typically involves the reaction of 5-chloroquinazoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
tert-Butyl 5-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline-4-acetic acid derivatives.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation Reactions: Products include quinazoline-4-acetic acid derivatives.
Reduction Reactions: Products include dihydroquinazoline derivatives.
科学的研究の応用
tert-Butyl 5-Chloroquinazoline-4-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyl 5-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-Chloroquinazoline-2-acetate
- tert-Butyl 6-Chloroquinazoline-4-acetate
- tert-Butyl 5-Bromoquinazoline-4-acetate
Uniqueness
tert-Butyl 5-Chloroquinazoline-4-acetate is unique due to the specific position of the chlorine atom on the quinazoline ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties, making it a valuable compound for drug discovery and development.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
tert-butyl 2-(5-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-12(18)7-11-13-9(15)5-4-6-10(13)16-8-17-11/h4-6,8H,7H2,1-3H3 |
InChIキー |
VCNLAEBQXRHTFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


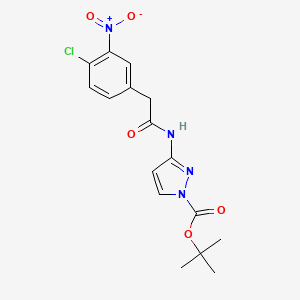

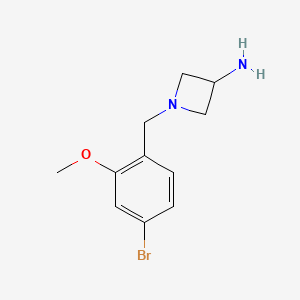
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
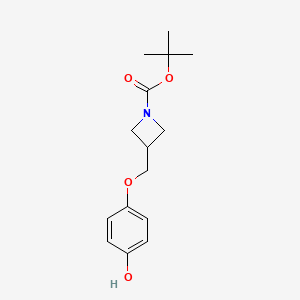
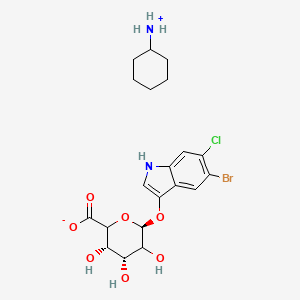
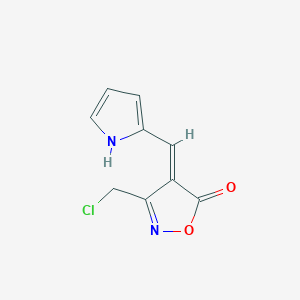
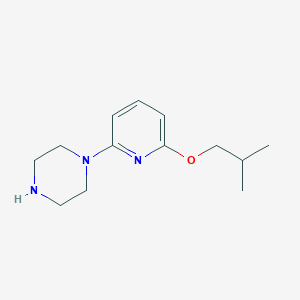
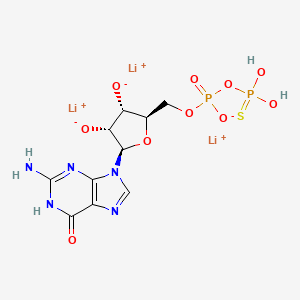
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)

